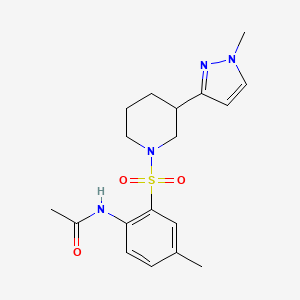

N-(4-methyl-2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents . It also contains a 1-methyl-1H-pyrazol-3-yl moiety, which is a type of heterocyclic aromatic organic compound .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray diffraction , NMR spectroscopy, and mass spectrometry .Applications De Recherche Scientifique

Coordination Complexes and Antioxidant Activity

Research conducted by Chkirate et al. (2019) on pyrazole-acetamide derivatives highlighted the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity, emphasizing the utility of such compounds in developing antioxidant agents. The study underscores the effect of hydrogen bonding on the self-assembly process, contributing to the formation of supramolecular architectures with enhanced antioxidant properties (Chkirate et al., 2019).

Antimicrobial Activity

El‐Emary, Al-muaikel, and Moustafa (2002) synthesized heterocyclic compounds based on 3-methyl 1-phenyl-5-amino pyrazole. These compounds exhibited promising antimicrobial activity, suggesting their potential as antimicrobial agents. This study highlights the versatility of pyrazole-acetamide derivatives in combating microbial infections (El‐Emary, Al-muaikel, & Moustafa, 2002).

Antitumor Activity

Alqasoumi et al. (2009) focused on synthesizing novel acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives containing a biologically active pyrazole moiety. These compounds were evaluated for their antitumor activity, with one compound showing effectiveness superior to the reference drug, doxorubicin. This research demonstrates the potential of pyrazole-acetamide derivatives in cancer therapy (Alqasoumi et al., 2009).

Anti-Lung Cancer Activity

Hammam et al. (2005) synthesized fluoro substituted benzo[b]pyran derivatives exhibiting anti-lung cancer activity. These compounds, through their interaction with phenylhydrazine and thiourea, demonstrated anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine. The study showcases the potential of such derivatives in lung cancer treatment (Hammam et al., 2005).

Alzheimer's Disease Therapy

Umar et al. (2019) described 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as a new class of selective and potent inhibitors of acetylcholinesterase (AChE) and amyloid β aggregation, crucial for Alzheimer's disease therapy. This suggests the potential of pyrazole-acetamide derivatives in treating neurodegenerative diseases (Umar et al., 2019).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[4-methyl-2-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S/c1-13-6-7-17(19-14(2)23)18(11-13)26(24,25)22-9-4-5-15(12-22)16-8-10-21(3)20-16/h6-8,10-11,15H,4-5,9,12H2,1-3H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWSCRBBJPWNPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2586222.png)

![N-(4-ethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2586232.png)